Cas no 536975-50-5 ([Difluoro(phenylsulfonyl)methyl]trimethyl-silane)
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane Chemical and Physical Properties
Names and Identifiers
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- [Difluoro(phenylsulfonyl)methyl]trimethyl-silane
- [difluoro(phenylsulfonyl)methyl](trimethyl)silane
- 536975-50-5
- [Difluoro(phenylsulfonyl)methyl]trimethylsilane
- YDFZZSDWIDCCJZ-UHFFFAOYSA-N
- (Difluoro(phenylsulfonyl)methyl)trimethylsilane
- Silane, [difluoro(phenylsulfonyl)methyl]trimethyl-
- AKOS015913926
- DB-290477
- MFCD22577237
- SY076095
-
- Inchi: 1S/C10H14F2O2SSi/c1-16(2,3)10(11,12)15(13,14)9-7-5-4-6-8-9/h4-8H,1-3H3
- InChI Key: YDFZZSDWIDCCJZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C(F)(F)[Si](C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 264.04518372g/mol
- Monoisotopic Mass: 264.04518372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.017 g/l) (25 º C),
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 1711638-1G |
[Difluoro(phenylsulfonyl)methyl]trimethylsilane, 98% |
536975-50-5 | 98% | 1G |
¥ 2600 | 2022-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582073-1g |
(Difluoro(phenylsulfonyl)methyl)trimethylsilane |
536975-50-5 | 98% | 1g |
¥1200.00 | 2024-05-09 | |
| BAI LING WEI Technology Co., Ltd. | A011711638-1g |
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane |
536975-50-5 | 98% | 1g |
¥2600 | 2023-11-24 | |
| A2B Chem LLC | AG25725-1g |
[difluoro(phenylsulfonyl)Methyl]triMethyl-Silane |
536975-50-5 | 98% | 1g |
$444.00 | 2023-12-30 |
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane Suppliers
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on [Difluoro(phenylsulfonyl)methyl]trimethyl-silane
[Difluoro(phenylsulfonyl)methyl]trimethylsilane: An Overview of a Versatile Organosilicon Compound
[Difluoro(phenylsulfonyl)methyl]trimethylsilane (CAS No. 536975-50-5) is a unique and versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound combines the reactivity of a difluoromethyl group, the stability of a phenylsulfonyl moiety, and the synthetic utility of a trimethylsilane group, making it an invaluable reagent in modern chemical laboratories.
The molecular structure of [Difluoro(phenylsulfonyl)methyl]trimethylsilane is characterized by a central carbon atom bonded to two fluorine atoms, a phenylsulfonyl group, and a trimethylsilane group. The difluoromethyl functionality imparts unique electronic and steric properties to the molecule, while the phenylsulfonyl group provides enhanced stability and reactivity control. The trimethylsilane group, on the other hand, offers excellent leaving group properties and can be readily replaced in various chemical transformations.
In recent years, [Difluoro(phenylsulfonyl)methyl]trimethylsilane has been extensively studied for its applications in organic synthesis. One notable application is its use as a difluoromethylating agent. Difluoromethylation is a valuable strategy for introducing the CF2H group into organic molecules, which can significantly alter their biological properties. For instance, difluoromethylation can enhance the metabolic stability and bioavailability of drug candidates, making them more suitable for therapeutic applications.
A recent study published in the Journal of Organic Chemistry highlighted the efficiency of [Difluoro(phenylsulfonyl)methyl]trimethylsilane in difluoromethylation reactions. The researchers demonstrated that this compound can be used to introduce the CF2H group into various substrates, including alkenes, alkynes, and heterocycles, with high regio- and stereoselectivity. The mild reaction conditions and broad substrate scope make it an attractive reagent for synthetic chemists working on complex molecule synthesis.
Beyond its use in difluoromethylation, [Difluoro(phenylsulfonyl)methyl]trimethylsilane has also found applications in materials science. The combination of fluorine atoms and silicon-based groups imparts unique physical properties to materials derived from this compound. For example, polymers containing difluoromethyl groups exhibit improved thermal stability and reduced surface energy, making them suitable for use in coatings, adhesives, and lubricants.
In the pharmaceutical industry, [Difluoro(phenylsulfonyl)methyl]trimethylsilane has shown promise as an intermediate in the synthesis of novel drug candidates. The ability to introduce difluoromethyl groups into drug molecules can lead to enhanced pharmacological properties such as increased potency and reduced toxicity. A study published in Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of several difluoromethylated analogues of known drugs using this compound as a key reagent. These analogues exhibited improved pharmacokinetic profiles and enhanced therapeutic efficacy in preclinical studies.
The safety profile of [Difluoro(phenylsulfonyl)methyl]trimethylsilane is another important consideration for its widespread use. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize any potential risks. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.
In conclusion, [Difluoro(phenylsulfonyl)methyl]trimethylsilane (CAS No. 536975-50-5) is a highly versatile organosilicon compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique combination of functional groups makes it an invaluable reagent for chemists working on complex molecule synthesis and drug development. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow even further.
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